![molecular formula C11H12BrN3O2 B10962177 N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]furan-2-carboxamide](/img/structure/B10962177.png)
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE is a compound that features a pyrazole ring substituted with a bromine atom and a furanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Attachment of the Propyl Chain: The 4-bromo-1H-pyrazole is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Formation of the Furanamide Group: The final step involves the reaction of the propyl-substituted pyrazole with furan-2-carboxylic acid chloride in the presence of a base to form the furanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the furanamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
Scientific Research Applications
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE.
Furan-2-carboxylic acid chloride: Another precursor used in the synthesis.
Uniqueness
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-FURAMIDE is unique due to its specific combination of a brominated pyrazole ring and a furanamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12BrN3O2 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
N-[3-(4-bromopyrazol-1-yl)propyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3O2/c12-9-7-14-15(8-9)5-2-4-13-11(16)10-3-1-6-17-10/h1,3,6-8H,2,4-5H2,(H,13,16) |
InChI Key |
IEFIPPXEAKHIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCN2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


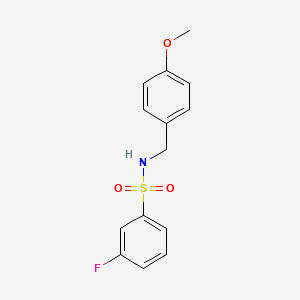
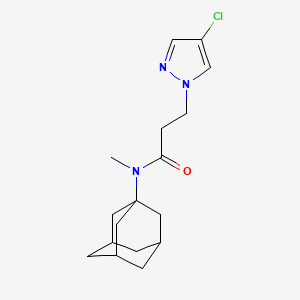
![1-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10962114.png)
![2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B10962118.png)
![N-{[1,3,3-trimethyl-5-(propanoylamino)cyclohexyl]methyl}propanamide](/img/structure/B10962119.png)
![N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide](/img/structure/B10962124.png)

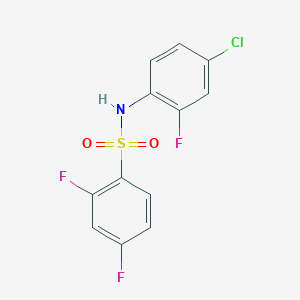
![2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10962130.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10962140.png)
![N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide](/img/structure/B10962143.png)
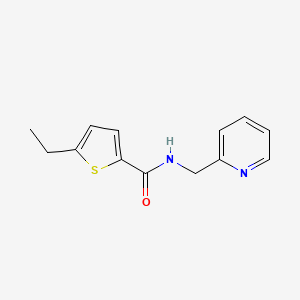
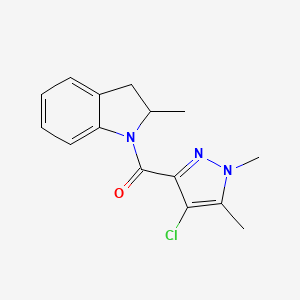
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methylpyrazole-3-carboxamide](/img/structure/B10962159.png)
